disodium;(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
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Overview
Description
An agent derived from licorice root. It is used for the treatment of digestive tract ulcers, especially in the stomach. Antidiuretic side effects are frequent, but otherwise the drug is low in toxicity.
Scientific Research Applications
Synthesis and Properties
- The compound has been a focus in synthesis studies. For instance, M. Imanishi et al. (1986) synthesized a related disodium compound, emphasizing the process of creation and its potential applications in research and development Imanishi et al., 1986.
Physicochemical Characterization
- J. Fujisaki et al. (1996) characterized a bisphosphonic prodrug related to the disodium compound, highlighting its potential in osteotropic drug delivery, a novel method for site-specific drug delivery to the bone Fujisaki et al., 1996.
Surface Active Properties
- Studies by M. Okahara et al. (1988) on compounds with similar structures have revealed excellent surface-active properties in water, indicating potential for various industrial applications Okahara et al., 1988.
Micelle Formation and Light Scattering
- The physicochemical properties of anionic triple-chain surfactants of a similar nature, researched by T. Yoshimura and K. Esumi (2004), were characterized in alkaline solutions. These findings are crucial in understanding the behavior of such compounds in different pH environments Yoshimura & Esumi, 2004.
Synthesis of Derivatives and Cytotoxic Analysis
- Research on synthesizing derivatives of similar compounds and analyzing their cytotoxicity, like the work of Jianguo Cui et al. (2009), is vital for understanding their potential medicinal applications Cui et al., 2009.
Potential in Antiallergic Treatments
- H. Cairns et al. (1985) synthesized antiallergic pyranoquinolinedicarboxylic acid derivatives, including disodium compounds, showing promise for topical asthma treatments Cairns et al., 1985.
Properties
Molecular Formula |
C34H48Na2O7 |
---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
disodium;(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21-,23?,24-,27?,30+,31-,32-,33+,34+;;/m0../s1 |
InChI Key |
BQENDLAVTKRQMS-JDUWAFRZSA-L |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)[O-])C)(C)C(=O)[O-].[Na+].[Na+] |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |
Synonyms |
18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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